molecular formula C19H16N2O B2600149 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile CAS No. 721893-76-1

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile

Cat. No. B2600149
CAS RN: 721893-76-1
M. Wt: 288.35
InChI Key: YIDKCGPEJNJZFQ-UHFFFAOYSA-N
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Description

2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, also known as MDPI, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Conformational Studies

Researchers Horwell, Nichols, Ratcliffe, and Roberts (1994) synthesized novel 3,4-fused tryptophan analogues, including compounds structurally related to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile, for peptide and peptoid conformation elucidation studies. These derivatives feature a ring that bridges the α-carbon and the 4-position of the indole ring, limiting conformational flexibility while leaving amine and carboxylic acid groups free for further derivatization (Horwell et al., 1994).

Catalysis and Synthesis

Ghosh, Rit, Ramesh, and Sahoo (2016) used a methyl phenyl sulfoximine (MPS) directing group in the ruthenium-catalyzed intramolecular hydroarylation of alkene-tethered benzoic acid derivatives to synthesize indolines. This method demonstrates the potential for the synthesis of indoline compounds, including those similar to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile (Ghosh et al., 2016).

Pyrolysis Studies

Maquestiau, Beugnies, Flammang, Katritzky, Soleiman, Davis, and Lam (1988) conducted flash-vacuum pyrolysis studies on N-vinylbenzotriazoles, leading to the formation of N-phenylketenimines and indole derivatives. This research highlights the thermal behavior of compounds like 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile under high-temperature conditions (Maquestiau et al., 1988).

Oxidation Studies

Barton, Finet, and Thomas (1988) explored the oxidation of phenols using benzeneseleninic acid and anhydride, adding indole as a trapping agent. This research is pertinent for understanding the chemical interactions and oxidation potential of indole derivatives, similar to the compound (Barton et al., 1988).

Organocatalytic Synthesis

Ding, Yang, Mao, Cao, and Deng (2019) developed an organocatalytic asymmetric arylmethylation/N-hemiacetalization of 2-indolyl methane derivatives and 2-enals. This approach is significant for the synthesis of chiral dihydropyrido[1,2-a]indoles, which may include structures related to 2-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-3-phenylprop-2-enenitrile (Ding et al., 2019).

properties

IUPAC Name

2-(2-methyl-2,3-dihydroindole-1-carbonyl)-3-phenylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-14-11-16-9-5-6-10-18(16)21(14)19(22)17(13-20)12-15-7-3-2-4-8-15/h2-10,12,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDKCGPEJNJZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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